molecular formula C18H19N5O2 B2641424 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide CAS No. 2034602-82-7

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2641424
CAS No.: 2034602-82-7
M. Wt: 337.383
InChI Key: QTPLFISNKQKIFP-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide is a complex organic compound that features a pyrazole ring, a pyrazine ring, and a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the pyrazine ring: The pyrazole intermediate is then reacted with a pyrazine derivative, often through a condensation reaction.

    Attachment of the phenoxypropanamide moiety: The final step involves the reaction of the pyrazole-pyrazine intermediate with a phenoxypropanoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxyacetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxybutanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13(25-15-6-4-3-5-7-15)18(24)21-11-14-10-16(22-23(14)2)17-12-19-8-9-20-17/h3-10,12-13H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPLFISNKQKIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NN1C)C2=NC=CN=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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